Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl-

Overview

Description

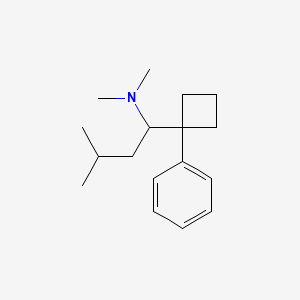

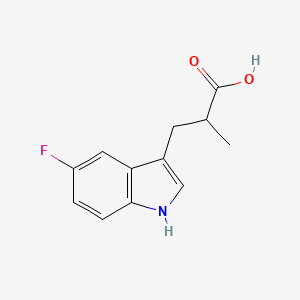

“Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl-” is also known as Sibutramine . It is a serotonin and noradrenaline reuptake inhibitor (SNRI) and is used as an anti-obesity drug . It decreases calorie intake and increases energy expenditure .

Molecular Structure Analysis

The empirical formula of this compound is C17H26ClN . The molecular weight is 316.31 . The SMILES string representation is O.Cl.CC©CC(N©C)C1(CCC1)c2ccc(Cl)cc2 .Physical And Chemical Properties Analysis

Sibutramine is a solid substance . It is soluble in DMSO (>30 mg/mL) but insoluble in water . It should be stored in a desiccated condition .Scientific Research Applications

Analytical Chemistry and Metabolite Identification

Analysis of Metabolites in Urine

A study by Sardela et al. (2009) developed a method for identifying metabolites of sibutramine, which includes Cyclobutanemethanamine, in urine using gas chromatography-mass spectrometry. This approach is significant for doping monitoring in sports (Sardela, Motta, Padilha, Pereira, & Neto, 2009).

Detection of Sibutramine Administration

Another research by Strano-Rossi, Colamonici, and Botré (2007) also focused on detecting sibutramine metabolites in urine using gas chromatography/mass spectrometry, showcasing the application of analytical chemistry in forensic and anti-doping fields (Strano-Rossi, Colamonici, & Botré, 2007).

Pharmacology and Therapeutics

Synthesis and Evaluation of Derivatives

Kendre, Landge, and Bhusare (2015) synthesized novel compounds, including N,N-dimethylformamide dimethyl acetal and hydrazine derivatives, for antimicrobial and anti-inflammatory applications. This research illustrates the potential of cyclobutanemethanamine derivatives in developing new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Anticonvulsant Properties

Ho, Crider, and Stables (2001) investigated analogues of N,N-dimethylcinnamylamine, a structural relative of cyclobutanemethanamine, for anticonvulsant activity. Their findings contribute to the understanding of cyclobutanemethanamine-related compounds in seizure control (Ho, Crider, & Stables, 2001).

Chemical Synthesis and Reactions

Cyclopeptide Alkaloids Synthesis

Arbain and Taylor (1993) isolated cyclopeptide alkaloids from Antidesma montana, demonstrating the use of cyclobutanemethanamine-related structures in synthesizing complex organic compounds (Arbain & Taylor, 1993).

Synthesis of Neurokinin-1 Receptor Antagonist

Harrison et al. (2001) synthesized a neurokinin-1 receptor antagonist, highlighting the role of cyclobutanemethanamine analogues in developing new drugs for clinical use (Harrison et al., 2001).

Photochemistry

- Photochemical Studies of Thymine: Research by Shetlar and Basus (2013) on the photochemistry of thymine in frozen aqueous solution contributes to understanding the photochemical behavior of cyclobutanemethanamine-related compounds (Shetlar & Basus, 2013).

Mechanism of Action

Target of Action

Cyclobutanemethanamine, N,N-dimethyl-alpha-(2-methylpropyl)-1-phenyl-, also known as Sibutramine, primarily targets the serotonin and noradrenaline reuptake transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.

Mode of Action

Sibutramine acts as a serotonin and noradrenaline reuptake inhibitor (SNRI) . By inhibiting the reuptake of these neurotransmitters, it increases their levels in the synaptic cleft, enhancing their signaling and leading to increased satiety and decreased calorie intake .

Biochemical Pathways

The increased serotonin and noradrenaline levels affect various biochemical pathways. For instance, they can influence the cytokine profile, regulatory hormones content in the blood, and glucose profile . These changes can have downstream effects on metabolism and energy expenditure .

Result of Action

The action of Sibutramine leads to several molecular and cellular effects. It has been observed to normalize parameters such as glucose levels, immunoreactive insulin, and the HOMA-IR index . It also increases the level of adiponectin and serotonin and decreases the content of resistin, IL-6, tumor necrosis factor α, and cortisol .

Safety and Hazards

properties

IUPAC Name |

N,N,3-trimethyl-1-(1-phenylcyclobutyl)butan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N/c1-14(2)13-16(18(3)4)17(11-8-12-17)15-9-6-5-7-10-15/h5-7,9-10,14,16H,8,11-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGCSSIIQDTVKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1(CCC1)C2=CC=CC=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701177267 | |

| Record name | N,N-Dimethyl-α-(2-methylpropyl)-1-phenylcyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84467-55-0 | |

| Record name | N,N-Dimethyl-α-(2-methylpropyl)-1-phenylcyclobutanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-α-(2-methylpropyl)-1-phenylcyclobutanemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701177267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid](/img/structure/B3156953.png)

![(8-Oxo-5,6,7,8-tetrahydro-4H-cyclopenta[d][1,2,4]-triazolo[1,5-a]pyrimidin-2-yl)-acetic acid](/img/structure/B3156970.png)

![Methyl 4-[(3-chlorophenyl)methoxy]benzoate](/img/structure/B3157004.png)